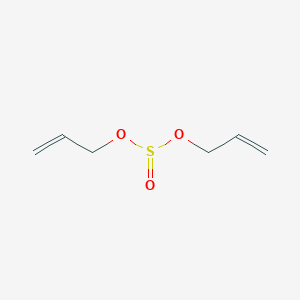
Diprop-2-en-1-yl sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurous acid diallyl ester is an organosulfur compound derived from sulfurous acid and diallyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfurous acid diallyl ester can be synthesized through the esterification of sulfurous acid with diallyl alcohol. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the esterification process. Common dehydrating agents include sulfuryl fluoride and dodecylbenzenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of sulfurous acid diallyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as triphenylphosphine oxide can enhance the efficiency of the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Sulfurous acid diallyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield sulfurous acid and diallyl alcohol.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracetic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Sulfurous acid and diallyl alcohol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Sulfurous acid diallyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which sulfurous acid diallyl ester exerts its effects involves the interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit the activity of certain enzymes, leading to the modulation of cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Diallyl sulfide: Another organosulfur compound with similar biological activities, including antimicrobial and anticancer properties.
Diallyl disulfide: Known for its potent anticancer effects and ability to modulate various cellular pathways.
Diallyl trisulfide: Exhibits strong biological activities and is often studied for its therapeutic potential.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
35506-96-8 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
bis(prop-2-enyl) sulfite |
InChI |
InChI=1S/C6H10O3S/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
YVECZSPKOWOZPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOS(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















